Thiodiglycol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with water

Miscible with ethanol, chloroform, ethyl acetate; soluble in ether; slightly soluble in benzene

1000 mg/mL at 20 °C

Solubility in water, g/100ml at 20 °C: 100

Synonyms

Canonical SMILES

Chemical Synthesis and Material Science

- Building Block: Due to its reactive functional groups, thiodiglycol serves as a building block for various organic chemicals, including protection products, dispersants, fibers, plasticizers, rubber accelerators, pesticides, and dyes .

- Chain Transfer Agent: In polymer synthesis, thiodiglycol acts as a chain transfer agent, controlling the molecular weight and other properties of polymers .

Biological Research Applications

- Microscopy: Thiodiglycol is valuable in microscopy due to its ability to adjust its refractive index based on concentration in aqueous solutions . This allows researchers to match the refractive index of the sample, minimizing light distortion and improving image quality.

- Metabolism Studies: Research explores the metabolic pathways of thiodiglycol, particularly its interaction with enzymes like alcohol dehydrogenase. This research helps understand the potential detoxification mechanisms related to exposure to sulfur mustard, a chemical weapon that breaks down into thiodiglycol .

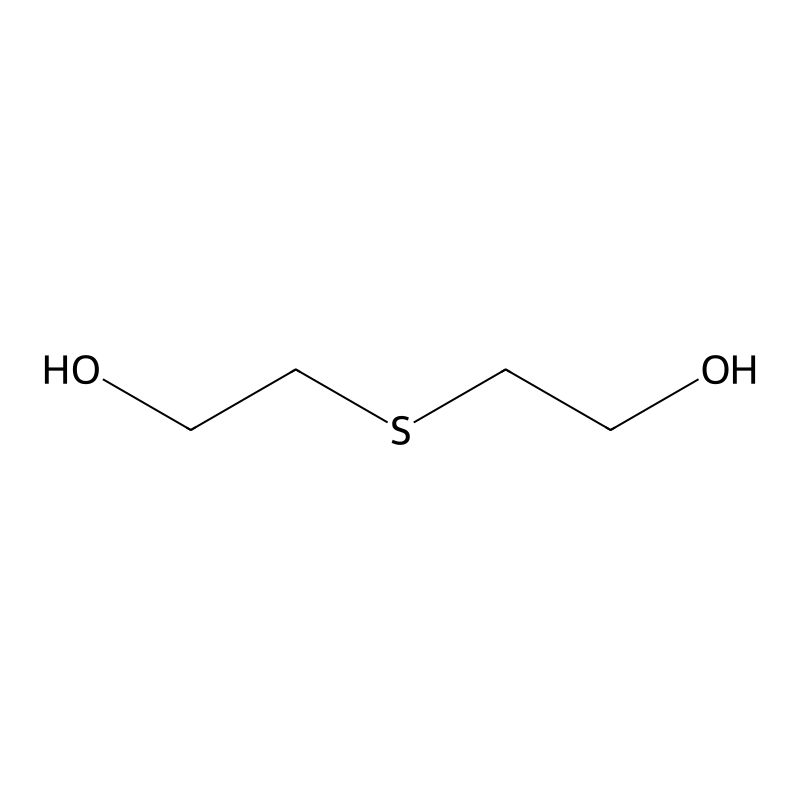

Thiodiglycol, also known as bis(2-hydroxyethyl)sulfide or 2,2-thiodiethanol, is an organosulfur compound with the chemical formula S(CH₂CH₂OH)₂. It appears as a colorless liquid and is miscible with water and polar organic solvents. Structurally, it resembles diethylene glycol, which contributes to its diverse applications in various chemical processes and industries . Thiodiglycol is notable for its role as a building block in the synthesis of numerous compounds, including polymers and pesticides.

Thiodiglycol's mechanism of action depends on the specific application. Here are two notable examples:

- Refractive Index Matching: In microscopy, TDE is used in aqueous solutions to adjust the refractive index for optimal light transmission through biological samples. The ability to vary its concentration allows for precise matching to the refractive index of the sample.

Safety and Hazards

While generally considered less toxic than other glycols, thiodiglycol can cause mild skin and eye irritation upon contact. It is also a potential respiratory irritant if inhaled. Here are some safety points to consider:

- Personal Protective Equipment (PPE): Wear gloves, safety glasses, and respiratory protection when handling thiodiglycol.

- Proper Ventilation: Ensure adequate ventilation in work areas to prevent inhalation.

- Disposal: Dispose of waste according to local regulations for hazardous materials.

- Synthesis of Sulfur Mustard: It can react with phosphorus trichloride to produce sulfur mustard, a well-known chemical warfare agent. This reaction highlights thiodiglycol's importance in the production of hazardous materials .

- Oxidation: Thiodiglycol can be oxidized to form thiodiglycol sulfoxide, which can subsequently conjugate with glutathione to yield various sulfur-containing compounds .

- Degradation Pathways: Recent studies have shown that degradation of sulfur mustard can lead to the unexpected formation of thiodiglycol through novel reaction pathways .

Thiodiglycol exhibits various biological activities, primarily due to its role as a precursor in the metabolism of sulfur mustard. It can be detected in the urine of individuals exposed to sulfur mustard, serving as a biomarker for exposure. Additionally, thiodiglycol may interact with biological systems through oxidative pathways, potentially leading to toxic effects if not properly managed .

Thiodiglycol is synthesized through several methods:

- Reaction with Sodium Sulfide: The primary method involves the reaction of 2-chloroethanol with sodium sulfide. This process yields thiodiglycol efficiently and is widely used in industrial applications .

- Alternative Routes: Other methods may include the use of thionyl chloride or concentrated hydrochloric acid in place of sodium sulfide, although these are less common .

Thiodiglycol has a wide range of applications across different industries:

- Chemical Synthesis: It serves as a building block for various organic compounds, including dispersants, plasticizers, and rubber accelerators .

- Solvent Use: Its properties as a polar protic solvent make it suitable for applications such as dyeing textiles and inks for ballpoint pens .

- Microscopy: Thiodiglycol is used as a mounting medium in microscopy due to its ability to adjust the refractive index effectively .

- Chemical Weapons: As a schedule 2 chemical under the Chemical Weapons Convention, it plays a role in the production of sulfur-based mustard gases .

Studies on thiodiglycol's interactions focus primarily on its reactivity and biological implications. Research indicates that thiodiglycol can undergo oxidation and conjugation reactions that may impact its toxicity and biological activity. The formation of thiodiglycol from sulfur mustard degradation underscores its relevance in toxicology and exposure assessment .

Thiodiglycol shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Diethylene Glycol | Similar backbone | Non-toxic; commonly used as an antifreeze agent |

| Ethylene Glycol | Similar backbone | Widely used in antifreeze; more toxic than thiodiglycol |

| Dithiothreitol | Contains sulfur | Reducing agent often used in biochemistry |

| 1,3-Propanediol | Similar diol structure | Biodegradable; used in cosmetics and food products |

Thiodiglycol's unique properties stem from its sulfur atom and hydroxyl groups, which differentiate it from these similar compounds by imparting specific reactivity and biological activity not found in others like diethylene glycol or ethylene glycol.

Thiodiglycol, also known as bis(2-hydroxyethyl)sulfide, 2,2'-thiodiethanol (TDE), or thiodiethylene glycol, has established itself as an important industrial chemical with numerous applications across multiple sectors. This colorless liquid has been utilized in commercial settings for decades, primarily as a solvent in textile processing and as a chemical intermediate in various manufacturing processes. Its unique properties, including excellent solvency for both water-soluble and water-insoluble compounds, have made it valuable in numerous industrial applications ranging from textile dyeing to ballpoint pen ink formulations. The compound's industrial development expanded significantly throughout the 20th century as new applications were discovered.

Environmental and Military Relevance

Beyond its industrial applications, thiodiglycol has garnered significant attention due to its connection to chemical warfare agents. The compound serves as both a precursor to and a hydrolysis product of sulfur mustard (commonly known as "mustard gas"), a chemical warfare agent used in past conflicts, including World War I and the Iran-Iraq War in the 1980s. This dual nature presents unique challenges for regulatory frameworks aimed at preventing chemical weapons proliferation while allowing legitimate commercial use.

Thiodiglycol is classified as a Schedule 2 chemical under the Chemical Weapons Convention (CWC), subjecting it to strict international controls and reporting requirements. Its presence in environmental samples and biological fluids can serve as a biomarker for exposure to sulfur mustard, making it important in both verification of chemical weapons use and medical diagnostics.

From an environmental perspective, understanding the fate and behavior of thiodiglycol is critical, particularly in contexts related to the disposal or destruction of chemical weapons. The compound's detection in environmental matrices provides valuable information about potential contamination and verification of cleanup efforts.

Thiodiglycol undergoes hydrolysis in aqueous environments, forming stable intermediates that dictate its environmental mobility. Under neutral or alkaline conditions, the compound undergoes oxidation and sulfoxidation, yielding thiodiglycol sulfoxide and thiodiglycolic acid (TDGA) as primary products [1] [2]. The hydrolysis pathway is pH-dependent, with accelerated degradation observed in alkaline soils due to nucleophilic substitution reactions at the sulfide group [2].

In soil systems, thiodiglycol reacts with organic matter, forming [(2-hydroxyethyl)thio]acetic acid (HETA) through microbial-mediated β-oxidation [2]. This intermediate is further oxidized to TDGA, which undergoes desulfurization to release mercaptoacetic acid—a precursor to acetate and sulfate ions [2]. Hydrolysis rates vary significantly between aerobic and anaerobic zones, with half-lives ranging from 48 hours in oxygen-rich soils to several weeks in waterlogged environments [1] [3].

Microbial Degradation Mechanisms

Aerobic vs. Anaerobic Biodegradation

Aerobic degradation of thiodiglycol proceeds 3–5 times faster than anaerobic pathways, driven by oxygen-dependent monooxygenases and dehydrogenases [2] [3]. In aerobic soils, Achromobacter xylosoxydans oxidizes thiodiglycol’s hydroxyl groups to carboxylates, yielding TDGA within 72 hours [2] [3]. By contrast, anaerobic consortia in waterlogged soils or sediments rely on sulfate-reducing bacteria (Desulfovibrio spp.) and methanogens to cleave C–S bonds, producing methane and hydrogen sulfide as byproducts [1] [4].

A critical distinction lies in metabolite profiles: aerobic degradation generates HETA and TDGA, while anaerobic pathways produce bis-(2-hydroxyethyl)disulfide (BHEDS) through radical-mediated dimerization [2] [4]. The table below contrasts key biodegradation parameters:

| Parameter | Aerobic Degradation | Anaerobic Degradation |

|---|---|---|

| Primary Electron Acceptor | O₂ | SO₄²⁻/CO₂ |

| Dominant Metabolites | HETA, TDGA | BHEDS, CH₄ |

| Half-Life (20°C) | 24–48 hours | 10–14 days |

| Key Enzymes | Methanol dehydrogenase | Sulfate reductase |

Key Bacterial Strains

Achromobacter xylosoxydans

This γ-proteobacterium utilizes thiodiglycol as a sole carbon and sulfur source via a two-step oxidative pathway [2] [3]. The first step involves methanol dehydrogenase (MDH) converting thiodiglycol to HETA, which is subsequently oxidized to TDGA by a flavin-dependent monooxygenase [2]. Genomic analyses reveal upregulation of the iscS gene during growth on thiodiglycol, indicating enhanced sulfur assimilation through cysteine biosynthesis pathways [2].

Paracoccus denitrificans

Unlike Achromobacter, P. denitrificans employs parallel degradation routes:

- C–S Bond Cleavage: Splitting HETA into BHEDS and acetate [2].

- Complete Oxidation: Converting thiodiglycol to TDGA, which is desulfurized to mercaptoacetic acid [2].

Strain E4 of P. denitrificans achieves 100% thiodiglycol removal within 96 hours in batch reactors, outperforming aerobic systems in high-concentration scenarios (>500 mg/L) [3].

Metabolite Formation and Identification

[(2-Hydroxyethyl)thio]acetic Acid (HETA)

HETA arises from the β-oxidation of thiodiglycol’s ethyl groups, detectable via gas chromatography-mass spectrometry (GC-MS) at m/z 136 (M⁺) [2]. In Achromobacter cultures, HETA concentrations peak at 18–24 hours before declining as TDGA accumulates [2]. The compound exhibits moderate soil mobility (log Kₒw = 1.2) but is rapidly mineralized by epoxide hydrolases in microbial consortia [2].

Thiodiglycolic Acid (TDGA)

TDGA (HOOC-CH₂-S-CH₂-COOH) is the terminal aerobic metabolite, with a dissociation constant (pKₐ) of 3.1 for its sulfhydryl group [2]. Stable isotope probing confirms its role as a sulfur source for Rhodococcus rhodochrous, which cleaves TDGA into mercaptoacetic acid and glycolate [2]. Despite its polarity (log Kₒw = −0.8), TDGA forms complexes with divalent cations (e.g., Ca²⁺, Mg²⁺), reducing bioavailability in calcareous soils [1].

Environmental Persistence and Sorption Dynamics

Thiodiglycol’s environmental persistence is governed by soil organic carbon (SOC) content and redox potential. In Yolo soil (1.9% SOC), 78% of applied thiodiglycol remains bioavailable after 14 days, compared to 34% in Tinker soil (9.5% SOC) [1]. Sorption coefficients (K₆) range from 12 L/kg in sandy soils to 210 L/kg in peat-rich sediments, correlating with organic matter’s cation-exchange capacity [1] [2].

Anaerobic conditions prolong half-lives to 45–60 days due to incomplete BHEDS mineralization [2] [4]. However, rhizosphere microbes in Populus and Salix stands enhance degradation rates 3-fold via root exudate-stimulated cometabolism [4]. Field studies demonstrate 90% thiodiglycol removal within 60 days in vegetated zones versus 40% in bare soils [4].

Acute and Subacute Toxicity in Mammals

Oral Median Lethal Dose Values and Species-Specific Responses

Thiodiglycol demonstrates relatively low acute toxicity across multiple mammalian species, with significant variation in sensitivity observed between species. The oral median lethal dose values for thiodiglycol vary considerably among different animal species, reflecting species-specific differences in toxicokinetics and sensitivity [1] [2] [3].

In rats, the oral median lethal dose for males has been established at 6610 milligrams per kilogram body weight [3] [4]. For female rats, acute oral toxicity studies have shown median lethal dose values exceeding 5000 milligrams per kilogram body weight [1] [2]. These values indicate that thiodiglycol exhibits low acute toxicity in the rat species, classified as having low acute toxicity according to standard toxicity classification schemes.

Guinea pigs demonstrate greater sensitivity to thiodiglycol compared to rats, with an oral median lethal dose of 3960 milligrams per kilogram body weight in mixed-sex groups [2] [3]. This represents approximately 40% lower tolerance compared to male rats, suggesting species-specific differences in metabolic capacity or target organ sensitivity.

Additional routes of exposure have been evaluated to understand the comparative toxicity profile. Subcutaneous median lethal dose values of 4000 milligrams per kilogram have been reported for both rats and mice [3]. Intravenous administration in rabbits resulted in median lethal dose values of 3000 milligrams per kilogram, indicating that parenteral routes may result in slightly higher toxicity compared to oral administration [3].

Clinical signs observed during acute toxicity studies include lethargy, depressed function, and digestive tract irritation at higher doses [3]. These effects are consistent with the toxic profile observed for other glycol compounds, suggesting similar mechanisms of toxicity.

Organ-Specific Effects in Kidneys and Liver

Acute and subacute exposure to thiodiglycol produces distinct organ-specific effects, with the kidneys and liver being identified as primary target organs. The kidney emerges as the most sensitive organ system, demonstrating consistent morphological and functional changes across different exposure durations [1] [5] [6].

In fourteen-day subacute toxicity studies, kidney effects were observed at doses of 5000 milligrams per kilogram per day and above. Absolute kidney weights were significantly higher than controls in animals receiving 5000 and 9999 milligrams per kilogram per day [1] [5]. Kidney to body weight ratios were significantly elevated in males at both 5000 and 9999 milligrams per kilogram per day dose groups, while kidney to brain weight ratios showed significant increases at the highest dose level [1] [5].

The liver demonstrates secondary involvement, with organ weight changes observed primarily at the highest dose levels. Liver to body weight ratios showed significant increases in males at 5000 milligrams per kilogram per day [6]. These changes occurred in the absence of histopathological alterations, suggesting adaptive rather than adverse responses at these dose levels.

Female animals showed similar patterns of organ weight changes, though the magnitude of effects was generally less pronounced compared to males. This sex-related difference in sensitivity may reflect differences in metabolic capacity or hormone-mediated protective mechanisms [5] [6].

The absence of histopathological changes in kidney and liver tissues despite significant organ weight increases suggests that these changes represent adaptive responses rather than overt toxicity. The increased organ weights may result from enhanced metabolic activity or fluid retention rather than cellular damage [5].

Subchronic Toxicity Studies

Dose-Response Relationships in Rats

Comprehensive subchronic toxicity studies have been conducted in Sprague-Dawley rats to establish dose-response relationships for thiodiglycol. These studies employed a ninety-day oral gavage protocol with doses of 0, 50, 500, and 5000 milligrams per kilogram per day administered five days per week [1] [5] [6].

The dose-response relationship demonstrates a clear threshold effect, with no adverse effects observed at doses up to 500 milligrams per kilogram per day. At this dose level, no treatment-related changes were observed in body weight, food consumption, hematological parameters, or clinical chemistry values [1] [5]. Organ weights remained within normal ranges, and histopathological examination revealed no treatment-related lesions.

At the highest dose of 5000 milligrams per kilogram per day, statistically significant effects emerged across multiple endpoints. Body weight gain was significantly reduced in both male and female rats throughout the study period [5] [6]. This effect was not accompanied by corresponding changes in food consumption, suggesting that the reduced growth rate resulted from metabolic effects rather than decreased nutrient intake.

Kidney weights showed dose-dependent increases, with significant elevations observed only at 5000 milligrams per kilogram per day. Both absolute kidney weights and kidney to body weight ratios were significantly increased in both sexes [1] [5]. The kidney to brain weight ratio was also significantly elevated, confirming that the kidney changes were not merely proportional to overall body size alterations.

Liver effects were observed primarily in male rats at the highest dose level. Liver to body weight ratios showed significant increases, though absolute liver weights were less consistently affected [6]. These changes occurred in the absence of histopathological alterations, suggesting adaptive rather than adverse responses.

No-Observed-Adverse-Effect Level and Lowest-Observed-Adverse-Effect Level Determination

The systematic evaluation of dose-response relationships in subchronic toxicity studies has established clear no-observed-adverse-effect level and lowest-observed-adverse-effect level values for thiodiglycol. These critical values serve as the foundation for risk assessment and regulatory decision-making [1] [5] [2].

The no-observed-adverse-effect level for subchronic oral toxicity has been established at 500 milligrams per kilogram per day based on the ninety-day rat study [1] [5] [2]. This determination was based on the absence of treatment-related effects on body weight, organ weights, hematological parameters, clinical chemistry values, and histopathological changes at this dose level.

The lowest-observed-adverse-effect level was identified as 5000 milligrams per kilogram per day, representing a ten-fold margin above the no-observed-adverse-effect level [1] [5]. The critical effects that established this lowest-observed-adverse-effect level included significantly reduced body weight gain and increased kidney weights in both sexes.

Benchmark dose analysis has been performed to provide additional quantitative support for the point of departure selection. The benchmark dose based on a 10% decrease in body weight was calculated as 1704 milligrams per kilogram per day, with a lower confidence limit of 372 milligrams per kilogram per day [5] [6]. This benchmark dose lower confidence limit provides additional confirmation of the appropriateness of the selected no-observed-adverse-effect level.

The substantial margin between the no-observed-adverse-effect level and lowest-observed-adverse-effect level indicates a relatively steep dose-response curve for thiodiglycol toxicity. This pattern suggests that toxic effects emerge relatively abruptly above the threshold dose, which is consistent with the involvement of saturable metabolic pathways or adaptive mechanisms [1] [5].

For regulatory purposes, the no-observed-adverse-effect level of 500 milligrams per kilogram per day has been adjusted to account for the five-day per week dosing regimen used in the study. The adjusted no-observed-adverse-effect level of 357 milligrams per kilogram per day (500 × 5/7) provides the basis for reference dose derivation [2] [3].

Developmental Toxicity and Reproductive Impacts

Fetal Weight Reduction and Developmental Variations

Developmental toxicity studies have been conducted to assess the potential for thiodiglycol to cause adverse effects on developing organisms. These studies employed oral gavage administration to pregnant Sprague-Dawley rats from gestation days 5 through 19, with evaluation of both maternal and fetal endpoints [7] [8].

The developmental toxicity study utilized doses of 0, 430, 1290, and 3870 milligrams per kilogram per day, selected based on preliminary dose-range finding studies. The highest dose was selected to approach the limits of maternal tolerance while avoiding excessive maternal toxicity that might confound the interpretation of developmental effects [7] [8].

Fetal body weights demonstrated a dose-dependent reduction, with statistically significant decreases observed only at the highest dose of 3870 milligrams per kilogram per day [7] [8]. This effect was observed in both male and female fetuses, indicating that the weight reduction was not sex-specific. The magnitude of the weight reduction was considered biologically significant and consistent with developmental toxicity.

Developmental variations showed a non-statistically significant trend toward increased incidence at 3870 milligrams per kilogram per day [7] [8]. These variations primarily consisted of delayed ossification patterns affecting the skeletal system. The increased incidence of variations was considered secondary to the overall developmental delay reflected in the reduced fetal weights.

Detailed skeletal examinations revealed patterns of delayed ossification consistent with general developmental retardation rather than specific skeletal malformations. The affected sites included vertebral centra, sternebrae, and various limb bones, representing a generalized pattern of skeletal maturation delay [7] [8].

External and soft tissue examinations revealed no treatment-related increases in the incidence of malformations or anomalies. This finding indicates that thiodiglycol does not possess significant teratogenic potential at the doses evaluated [7] [8].

Maternal versus Fetal Toxicity Thresholds

The developmental toxicity study design permitted direct comparison of maternal and fetal sensitivity to thiodiglycol exposure. This comparison is critical for understanding whether developmental effects occur at doses below those causing maternal toxicity, which would indicate specific developmental toxicity rather than secondary effects of maternal toxicity [7] [8].

Maternal toxicity was observed only at the highest dose of 3870 milligrams per kilogram per day. The manifestations of maternal toxicity included significantly reduced body weight gain during specific periods of gestation and decreased food consumption [7] [8]. These effects were considered indicative of maternal toxicity based on their magnitude and consistency with general systemic toxicity.

The threshold for maternal toxicity coincided with the threshold for fetal effects, as both occurred at 3870 milligrams per kilogram per day. This concordance suggests that the observed fetal effects may be secondary to maternal toxicity rather than direct effects on the developing fetus [7] [8].

At doses of 430 and 1290 milligrams per kilogram per day, neither maternal nor fetal effects were observed. This finding indicates that thiodiglycol does not demonstrate preferential toxicity to the developing organism compared to the maternal organism [7] [8].

The no-observed-adverse-effect level for developmental toxicity was established at 1290 milligrams per kilogram per day, based on the absence of adverse effects on both maternal and fetal endpoints [7] [8]. This value is approximately 2.5 times higher than the no-observed-adverse-effect level established for subchronic toxicity (500 milligrams per kilogram per day), suggesting that developmental toxicity is not a particularly sensitive endpoint for thiodiglycol.

The lowest-observed-adverse-effect level for developmental toxicity was 3870 milligrams per kilogram per day, based on the presence of both maternal toxicity and fetal weight reduction at this dose [7] [8]. The substantial margin between the no-observed-adverse-effect level and lowest-observed-adverse-effect level indicates a relatively steep dose-response curve for developmental effects.

Genotoxicity and Mutagenicity Assessments

In Vitro Assays Using Ames Test and Chinese Hamster Ovary Cells

Comprehensive genotoxicity testing has been conducted to evaluate the mutagenic potential of thiodiglycol using multiple test systems. These studies employed standard protocols recommended by regulatory agencies to assess different mechanisms of genetic damage [1] [2] [9].

The Ames test was conducted using multiple strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) and Escherichia coli (WP2uvrA) to detect different types of mutations. Tests were performed both in the presence and absence of metabolic activation using S9 fraction [1] [2] [9]. Doses ranged from 33.3 to 5000 micrograms per plate, encompassing the full range of non-toxic concentrations.

Results from the Ames test were consistently negative across all bacterial strains and test conditions. No dose-related increases in revertant colonies were observed, either with or without metabolic activation [1] [2] [9]. These findings indicate that thiodiglycol does not possess mutagenic activity detectable by the Ames test under the conditions employed.

The mouse lymphoma assay was conducted using L5178Y tk+/- cells to detect gene mutations at the thymidine kinase locus. This assay provides detection of both point mutations and chromosomal events that can result in gene loss [9]. Concentrations tested ranged from 50 to 5000 micrograms per milliliter, both with and without metabolic activation.

Results from the mouse lymphoma assay were negative, with no statistically significant increases in mutant frequency observed at any concentration tested [9]. This finding indicates that thiodiglycol does not induce mutations detectable by this mammalian cell assay system.

Chinese hamster ovary cell chromosomal aberration assays were conducted to evaluate the potential for thiodiglycol to induce structural chromosomal damage. These studies employed standard protocols with treatment periods of 3-20 hours and evaluation at first metaphase following treatment [1] [2] [9].

The chromosomal aberration assay produced positive results, with statistically significant increases in the frequency of aberrant metaphases observed at concentrations of 3000-5000 micrograms per milliliter [1] [2] [9]. The types of aberrations included chromatid breaks, chromosome breaks, and chromatid exchanges. These effects were observed both in the presence and absence of metabolic activation.

The lowest effective concentration for chromosomal aberration induction was 4000 micrograms per milliliter in the presence of S9 activation and 5000 micrograms per milliliter in the absence of activation [9]. This concentration-dependent response supports the biological significance of the observed effects.

In Vivo Findings and Concordance Challenges

In vivo genotoxicity studies were conducted to assess whether the positive chromosomal aberration results observed in vitro would be reproduced in intact animals. The mouse bone marrow micronucleus assay was employed as the primary in vivo test system [1] [2] [9].

The in vivo micronucleus test was performed using standard protocols with oral administration of thiodiglycol to mice. Bone marrow cells were examined for the presence of micronuclei, which indicate chromosome damage or aneuploidy [1] [2] [9]. Multiple dose levels and sampling times were employed to maximize the sensitivity of the assay.

Results from the in vivo micronucleus test were negative, with no statistically significant increases in micronucleated polychromatic erythrocytes observed at any dose level or sampling time [1] [2] [9]. This finding indicates that thiodiglycol does not induce detectable chromosomal damage in the bone marrow of intact mice under the conditions employed.

The discordance between the positive in vitro chromosomal aberration results and the negative in vivo micronucleus results represents a concordance challenge that requires careful interpretation. Several factors may contribute to this discordance, including differences in exposure conditions, metabolic activation, and target tissue sensitivity [1] [2] [9].

The positive in vitro results occurred at relatively high concentrations (3000-5000 micrograms per milliliter) that may not be achievable in vivo following oral administration. Pharmacokinetic factors, including absorption, distribution, metabolism, and excretion, may limit the systemic exposure achieved in vivo [1] [2] [9].

The negative in vivo results may also reflect the operation of protective mechanisms that are present in intact animals but absent in isolated cell systems. These mechanisms may include enhanced DNA repair capacity, improved antioxidant defenses, or more efficient detoxification pathways [1] [2] [9].

Current regulatory guidance indicates that positive in vitro genotoxicity results should be interpreted in the context of in vivo findings. The negative in vivo micronucleus results provide reassurance that thiodiglycol does not pose a significant genotoxic risk under realistic exposure conditions [1] [2] [9].

Comparative Toxicity with Parent Compounds - Sulfur Mustard

Thiodiglycol serves as both a precursor for the synthesis of sulfur mustard and a major hydrolysis product of sulfur mustard degradation. This dual relationship necessitates a comprehensive comparison of toxicological properties between thiodiglycol and its parent compound, sulfur mustard [10] [11] [12].

Sulfur mustard, also known as mustard gas or HD, is a potent chemical warfare agent with severe acute and chronic toxicity. In contrast, thiodiglycol demonstrates markedly lower toxicity across virtually all endpoints evaluated [10] [11] [12]. This dramatic difference in toxicity profiles reflects fundamental differences in chemical reactivity and biological mechanisms of action.

The acute toxicity comparison reveals striking differences between the two compounds. While sulfur mustard is highly toxic with lethal effects occurring at very low doses, thiodiglycol exhibits relatively low acute toxicity with oral median lethal dose values ranging from 3960 to 6610 milligrams per kilogram in various species [1] [2] [10]. This represents approximately 1000-fold lower acute toxicity compared to sulfur mustard.

Local irritation effects demonstrate similar disparities in toxicity. Sulfur mustard is a severe vesicant agent that causes extensive blistering and tissue destruction upon contact with skin or mucous membranes [10] [13]. In contrast, thiodiglycol produces only mild skin irritation and moderate eye irritation, with no evidence of severe tissue damage [1] [2] [4].

The genotoxicity and carcinogenicity profiles show fundamental differences between the compounds. Sulfur mustard is a known mutagen and carcinogen, with extensive evidence for DNA-damaging effects and tumor induction in both animals and humans [10] [13]. Thiodiglycol shows negative results in multiple mutagenicity assays and lacks carcinogenic potential based on available data [1] [2] [9].

Mechanistic differences explain the vast toxicity disparities between thiodiglycol and sulfur mustard. Sulfur mustard functions as a potent alkylating agent, forming highly reactive cyclic sulfonium intermediates that readily react with nucleophilic sites in biological molecules, particularly DNA [10]. This alkylating activity is responsible for the mutagenic, carcinogenic, and cytotoxic effects of sulfur mustard.

Thiodiglycol lacks the reactive chloroethyl groups that confer alkylating activity to sulfur mustard. Instead, thiodiglycol contains hydroxyl groups that render the molecule considerably less reactive and more hydrophilic [11] [12]. The metabolic fate of thiodiglycol involves oxidation by alcohol dehydrogenase enzymes to form less toxic metabolites, in contrast to the activation of sulfur mustard to more reactive intermediates.

The comparative toxicity assessment demonstrates that thiodiglycol is substantially less toxic than sulfur mustard across all toxicological endpoints. This finding has important implications for environmental and occupational health assessments, as thiodiglycol may be present as a contaminant or degradation product in areas where sulfur mustard was produced, stored, or disposed of [14] [15] [16].

The environmental persistence and fate of thiodiglycol also differ significantly from sulfur mustard. While sulfur mustard is relatively persistent in the environment and can remain active for extended periods, thiodiglycol undergoes biodegradation to form less toxic metabolites [1] [2] [15]. This difference in environmental fate contributes to the lower overall risk profile of thiodiglycol compared to its parent compound.

Risk assessment considerations must account for the dramatic differences in toxicity between thiodiglycol and sulfur mustard. The presence of thiodiglycol as a environmental contaminant or metabolite should not be assumed to carry the same risk implications as sulfur mustard exposure [14] [15] [16]. However, appropriate precautions should still be maintained given the positive in vitro genotoxicity findings and the structural relationship to sulfur mustard.

Physical Description

Liquid

Colorless viscous liquid; [ICSC] Colorless to yellowish liquid with an unpleasant odor; [Reference #1] Colorless or pale yellow liquid with a stench; [Alfa Aesar MSDS]

COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Syrupy, colorless, liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

282.00 °C. @ 760.00 mm Hg

Flash Point

320 °F (160 °C) (Closed cup)

160 °C o.c.

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 4.22

Density

Bulk density: 9.85 lb/gal

Relative density (water = 1): 1.18

LogP

log Kow = -0.63

-0.63

-0.75

Odor

Odor similar to hydrogen sulfide

Decomposition

Decomposes on heating. This produces toxic and corrosive fumes including acetic acid fumes, hydrogen sulfide and sulfur oxides.

Melting Point

-18 - -10 °C

UNII

Related CAS

GHS Hazard Statements

Use and Manufacturing

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

5.09X10-4 mm Hg at 25 °C

Vapor pressure, Pa at 25 °C: 0.43

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

The modified procedure was applied to urine samples of several Iranian patients who were victims of an alleged attack with mustard gas and who were treated in European hospitals in 1986. With the exception of one relatively high value (330 ng/mL), the thiodiglycol concentrations were in the same range (10 to 100 ng/mL) as those found during an investigation in 1984. The urine of 20 male controls contained thiodiglycol amounts not above 20 ng/mL. The combined data obtained in 1984 and 1986 (25 Iranian patients and 25 controls) show statistically significant differences. Approximately 80% of the Iranian patients had levels above the 95% confidence limit calculated from the control group.

The purpose of this study was to develop an assay to study the flux of sulfur mustard (HD) through the skin and determine if metabolites are formed due to the epidermal metabolism of HD after topical exposure of the isolated perfused porcine skin flap (IPPSF) to 14C-HD. Four IPPSFs were topically dosed with 2.85 mg of 14C-HD in ethanol. Venous perfusate samples were collected and added to a 34% solution of NaCl and snap-frozen to inhibit the metabolism of HD until time for assay. Perfusate samples were extracted using a solid-phase extraction cartridge with ethyl acetate and then assayed using gas chromatography. Two of the 4 IPPSFs showed detectable levels of HD in the venous perfusate 15 min after dosing, with 1 of these 2 IPPSFs showing detectable levels of HD in the perfusate 2 hours after dosing. All 4 IPPSFS had no more than 3 metabolites of HD appearing in the perfusate throughout the 2 hr experiment, with one of the these metabolites identified as thiodiglycol. These experiments showed that little, if any, HD appears in the venous perfusate intact after percutaneous absorption and that epidermal metabolism of HD does occur to a significant degree in the IPPSF.

90% of an intraperitoneal dose of thiodiglycol in rats was excreted in the urine within 24 hr and by 8 days virtually all of the dose had been excreted. There was no significant excretion in the feces ... Only around 0.5 to 1% of thiodiglycol was excreted unchanged.

Background levels of thiodiglycol in human urine are normally <1 ng/mL ... Others have reported background levels of thiodiglycol to be from 1 to 55 ng/mL ... The source of these background levels is unknown.

Metabolism Metabolites

Skin blisters /from mustard gas exposure/ may be aspirated and the fluid obtained analyzed for thiodiglycol. The same estimation may be performed in blood and urine in order to differentiate blistering produced by ... other agents such as Lewisite ...

Metabolic studies with radioactively labelled mustard gas were performed in rodents ... The following metabolic pathways were proposed: hydrolyses to thiodiglycol and S-oxidation to sulfoxide and sulfone, followed by conjugation. Urinary metabolites in rats consisted of thiodiglycol and conjugates (15%), glutathione-bis-beta-chloroethylsulfide conjugates (45%), glutathione-bis-beta chloroethylsulfone (7%), bis-beta-chloroethylsulfone and conjugates (8%), and small amounts of cysteine conjugates. Urinary metabolites formed from intraperitoneal injection in rats were bis-cysteinylethylsulfone and thiodiglycol.

Urine, from human volunteers with no known exposure to sulfur mustard, contained detectable but very low concentrations (<0.2ng/mL) of thiodiglycol, consistent with previous observations using different methodologies. Combined concentrations of thiodiglycol and thiodiglycol sulfoxide were determined after reduction of the latter with titanium trichloride. In this case higher background levels (up to 3ng/mL) were observed, consistent with the sulfoxide being the major excretion product of the two metabolites. The method was applied to urine samples, stored frozen for 13 years, from two casualties of accidental mustard poisoning. Levels of thiodiglycol were 1 and 3 ng/mL, which increased to 78 and 104 ng/mL after treatment of the urine with titanium trichloride.

For more Metabolism/Metabolites (Complete) data for Thiodiglycol (7 total), please visit the HSDB record page.

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

Hydrolysis of dichloroethyl sulfide, interaction of ethylene chlorohydrin and sodium sulfide.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Ethanol, 2,2'-thiobis-: ACTIVE

Ethanol, 2,2'-thiobis-, homopolymer: INACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Thiodiglycol is a /SRP: Chemical Weapons Convention/ schedule 2B precursor: chemicals, except for those listed in Schedule 1, containing a phosphorus atom to which is bonded one methyl, ethyl, or propyl (normal or iso) group but no further carbon atoms.

/The Chemical Weapons Convention (CWC) is an international treaty which bans the development, production, stockpiling, and transfer or use of chemical weapons. The Convention mandates the destruction and prohibition of chemical weapons and related facilities and provides for restrictions on international trade in toxic chemicals and precursors./ The Convention's monitoring and verification measures involve submission of declarations regarding ... /Schedule 1, 2, and 3 chemicals/ and inspections by the Organization for the Prohibition of Chemical Weapons of the facilities where these chemicals are produced. ... Schedule 2 lists toxic chemicals and precursors deemed to pose a significant risk to the object and purpose of the CWC because of their lethal or incapacitating properties. Precursors may be used in the final stage for formation, or may be important for the production, of any of the chemicals listed in Schedule 1 or toxic chemicals listed in Schedule 2. Schedule 2 chemicals are not produced in large quantities for commercial ... purposes ... but may be used to manufacture such things as insecticides, herbicides, lubricants or pharmaceutical products (2). BZ is listed in the CWC Annex on Chemicals under Schedule 2 (1).

Analytic Laboratory Methods

An LC-UV-SPE NMR method for the analysis of polar hydrolysis products of the chemical warfare agents known as sulfur mustards at low ppm levels in environmental samples is developed. The hydrolysis products thiodiglycol (I), bis(2-hydroxyethylthio)methane (II), 1,2-bis(2-hydroxyethylthio)ethane (III), 1,3-bis(2-hydroxyethylthio)propane (IV), 1,4-bis(2-hydroxyethylthio)butane (V), 1,5-bis(2-hydroxyethylthio)pentane (VI), bis(2-hydroxymethylthioethyl)ether (VII) and bis(2-hydroxyethylthioethyl)ether (VIII) are baseline separated within 11 min by the LC gradient program and trapped post-column on SPE cartridges. After elution in 2 mm o.d. NMR tubes (1)H NMR spectra were recorded. Recoveries vary from 43 +/- 5 for I to 102 +/- 5% for VI and are limited by volume breakthrough. The detection limits of the LC-SPE NMR method vary between 200 ng for V and 450 ng for I. Increasing the injection volume is shown to be more effective than multiple trapping for the analytes I-VIII to increase the amount of material trapped on the SPE cartridges. The applicability of the developed method to the analysis of environmental samples was tested by the analysis of sample 293 provided by the 29th Official OPCW (Organization for the Prohibition of Chemical Weapons) Proficiency Test. The chromatographic and (1)H NMR data obtained by the method are highly reproducible and provide acceptable data for the identification of chemicals related to CWC (Chemical Weapons Convention) in case an off-site analysis for the verification of the CWC or OPCW Proficiency Tests according to the OPCW criteria for the acceptance of chromatographic and (1)H NMR spectral data.

Sulfur mustard (HD), bis(2-chloroethyl)sulfide, is one of a class of mustard agents which are chemical warfare agents. The main chemical warfare hydrolysis degradation products of sulfur mustards are: thiodiglycol, bis(2-hydroxyethylthio)methane, 1,2-bis(2-hydroxyethylthio)ethane, 1,3-bis(2-hydroxyethylthio)propane, and 1,4-bis(2-hydroxyethylthio)butane. The aim of this study is to identify these five hydrolysis degradation products utilizing reversed-phase high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (ICP-MS) for element-specific sulfur detection using a collision/reaction cell and electrospray ionization mass spectrometry to confirm the identification. To date, this is the first study utilizing ICP-MS with (32)S element-specific detection for the analysis of vesicant chemical warfare agent degradation products.

A method for determining thiodiglycol (TDG), a mustard gas hydrolysis product in water, serum and urine samples using gas chromatography-mass spectrometry (GC-MS) after tert-butyldimethylsilylation (TBDMS) is described. Quantitation of TDG was performed by measuring the respective peak area on the extracted ion chromatogram of m/z 293, using an internal standard, the TDG homologue, thiodipropanol, peak area of which was measured as m/z 321. The presence of salts in the sample solution not only suppressed the loss of TDG by vaporization during the evaporation of water, but also facilitated the rate of production of di-silylated derivative, bis(tert-butyldimethylsilyoxylethyl)sulfide (TDG-(TBDMS)2). Under the pretreatment conditions used, in which 0.5 mL of water sample supplemented with 100 uM potassium chloride was evaporated to dryness under reduced pressure, followed by reaction with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide at 60 degrees C for 1 hr, TDG-(TBDMS)2 was reproducibly detected with about a 55% recovery and a limit of detection (LOD, scan mode, S/N = 3) of 5.4 ng/mL. TDG was also determined by GC-MS from a 0.5 mL serum sample (after perchloric acid deproteinization) and from a 0.1 mL urine sample, after TBDMS derivatization. The LOD was determined to be 7.0 and 110 ng/mL for serum and urine, respectively.

For more Analytic Laboratory Methods (Complete) data for Thiodiglycol (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Sulfur mustard (SM) is a hazardous chemical warfare agent that has been used in several military conflicts. SM is also considered as a major threat to civilians because of its existing stockpiles and easy production. Analysis of exposure biomarkers in biological samples collected from suspected victims is a useful tool for early diagnosis of SM poisoning. In this study, a sensitive and rapid quantitative method with ultra high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was developed for simultaneous determination of seven SM plasma biomarkers, including its oxidative, hydrolysis and beta-lyase metabolites. A simple one-step protein precipitation with acetonitrile-methanol (4:1) was used for sample preparation. A full validation was conducted with respect to specificity, linearity, recovery, matrix effect, precision, accuracy and stability. The lower limits of quantification for the seven metabolites ranged from 0.01 ug/L to 5 ug/L. The intraday relative standard deviation was less than 7.0%, and the interday deviation was less than 9.1%. The recoveries varied in the range from 82.8% to 118%. This method has been successfully applied to a toxicokinetic study for obtaining the plasma profiles of seven metabolites in SM-exposed rats, following a single subcutaneous dose of 3.3 mg/kg. All the targeted compounds were detected in rat plasma. bis-beta-Chloroethyl sulfoxide (SMO), thiodiglycol (TDG), thiodiglycol sulfoxide (TDGO), 1,1'-sulfonylbis-[2-S-(N-acetylcysteinyl)ethane (SBSNAE), 1,1'-sulfonylbis-[2-(methylsulfinyl)ethane] (SBMSE) and 1-methylsulfinyl-2-[2-(methylthio)ethylsulfonyl]ethane (MSMTESE) were found to be the major metabolites in rat plasma. The time windows for the detection of these metabolites were varied in the range of 5 min to 48 hr after exposure. The method provides a useful tool for short-term diagnosis of SM poisoning.

A procedure for the semi-quantitative determination of thiodiglycol, a metabolite of the vesicant mustard gas, in urine has been developed. Thiodiglycol was converted into mustard gas using concentrated HCl at temperatures close to 100 degrees C. The headspace of the solution containing mustard gas, was trapped on an adsorption tube filled with Tenax-GC which was subsequently analyzed by gas chromatography/mass spectrometry. Using 10 mL of urine, a detection limit of a few ng/mL of thiodiglycol was achieved.

For more Clinical Laboratory Methods (Complete) data for Thiodiglycol (11 total), please visit the HSDB record page.

Storage Conditions

Stability Shelf Life

Dates

Preparation of a molecularly imprinted test strip for point-of-care detection of thiodiglycol, a sulfur mustard poisoning metabolic marker

Qichao Ye, Chen Men, Lili Tian, Yuxin Liu, Lei Zhan, Yuan Fang Li, Cheng Zhi Huang, Shu Jun ZhenPMID: 34364498 DOI: 10.1016/j.talanta.2021.122701

Abstract

Conventional methods for the detection of the sulfur mustard poisoning metabolic marker, thiodiglycol (TDG), require expensive instruments and reagents as well as professional operators. To address these problems, a novel test strip based on a molecularly imprinted sensitive membrane (MIM) was developed in this work for point-of-care (POC) detection of TDG. The TDG test strip was prepared conveniently by coating molecular imprinted polymers (MIPs) on a nitrocellulose membrane. When the sample contained TDG, the MIPs could specifically bind with TDG. A great number of AuNPs (AuNPs) could then be adsorbed on the test strip via the formation of an Au-S bond between TDG and AuNPs, giving the test strip the obvious red color of AuNPs. In the absence of TDG, the test strip exhibited much lighter color because it could not adsorb AuNPs. By monitoring the color change of the test strip, TDG could be detected from 1.0 ng/mL to 100.0 μg/mL with a detection limit of 0.23 ng/mL (3σ) under the optimal conditions (the molar ratio of TDG to MAA was 1:2; the eluent was chloroform; the elution time was 50 min; the reaction time between MIPs and TDG was 15 min; the adsorption time of AuNPs was 40 min; the temperature of the reaction system was 35 °C). This method has excellent selectivity and has been used to detect TDG in urine, showing great potential for POC detection of TDG in clinical samples.Evaluation of carbon aerogel-based solid-phase extraction sorbent for the analysis of sulfur mustard degradation products in environmental water samples

Piia Jõul, Merike Vaher, Maria KuhtinskajaPMID: 29425946 DOI: 10.1016/j.chemosphere.2018.01.157

Abstract

In this study, SPE method using a carbon aerogel(CA)-based sorbent was developed and evaluated for the simultaneous extraction of sulfur mustard (HD) degradation products from environmental water samples. Applied CAs proved to be very promising materials for use as SPE sorbents, due to their high porosity, very low density and a large specific surface area. 10 degradation products of HD, both aliphatic and cyclic (thiodiglycol (TDG), TDG sulfoxide, TDG sulfone, 3,5-dithia-1,7-heptanediol, 3,6-dithia-1,8-octanediol, 1,4-thioxane, 1,3-dithiolane, 1,4-dithiane, 1,2,5-trithiepane, and 1,4,5-oxadithiepane) were extracted on a CA-based SPE cartridge. The concentrations of target analytes in the eluate were determined by HPLC-DAD and CE-DAD. Several parameters affecting the extraction efficiency, including the kind and volume of the eluting solvent, sample loading flow rate, volume and ionic strength as well as the reusability of the cartridge, were investigated and optimized to achieve the best performance for the analytes. A series of quantitative parameters such as linear range, coefficient of determination, LOD, LOQ and precision were examined under the optimized conditions. High sensitivity (LODs 0.17-0.50 μM) and high precision (intraday RSD = 2.0-7.7% and interday RSD = 2.7-9.9%) for all the analytes were achieved. The performance of the CA-based sorbent was compared with that of commonly used SPE sorbents. Applied for the analysis of spiked pore water samples collected from the Bornholm Basin, one of the largest chemical warfare dumping sites in the Baltic Sea, the proposed method allowed high SPE recoveries of all the analytes ranging from 83.5 to 99.7% to be obtained.Staining and Clearing of Arabidopsis Reproductive Tissue for Imaging of Fluorescent Proteins

Daniel Slane, Patrick Bürgel, Martin BayerPMID: 28936652 DOI: 10.1007/978-1-4939-7286-9_8

Abstract

Imaging of fluorescent proteins in whole-mount tissue is a powerful tool to understand growth and developmental processes, not only in plants. With the advent of genetically encoded fluorescent reporters, which specifically label reproductive cells in Arabidopsis, deep tissue imaging has become increasingly important for the study of plant reproduction. To penetrate the surrounding layers of maternal tissue, however, the tissue has to be cleared by homogenizing the refractive index of the sample, often leading to inactivation of fluorescent proteins. 2,2'-thiodiethanol (TDE) has recently been introduced as a clearing agent that allows the imaging of fluorescent proteins in a cleared plant tissue. Here, we describe a simple protocol that combines TDE-based tissue clearing with cell wall staining to outline cells that enable deep tissue imaging in reproductive structures of Arabidopsis thaliana.Simultaneous quantification of four metabolites of sulfur mustard in urine samples by ultra-high performance liquid chromatography-tandem mass spectrometry after solid phase extraction

Chang-Cai Liu, Shi-Lei Liu, Hai-Ling Xi, Hui-Lan Yu, Shi-Kun Zhou, Gui-Lan Huang, Long-Hui Liang, Jing-Quan LiuPMID: 28284764 DOI: 10.1016/j.chroma.2017.02.056

Abstract

Four HD urinary metabolites including hydrolysis metabolite thiodiglycol (TDG), glutathione-derived metabolite 1,1'-sulfonylbis[2-S-(N-acetylcysteinyl)ethane] (SBSNAE), as well as the β-lyase metabolites 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] (SBMSE) and 1-methylsulfinyl-2-[2-(methylthio) ethylsulfonyl]ethane (MSMTESE) are considered as important biomarkers for short-term retrospective detection of HD exposure. In this study, a single method for simultaneous quantification of the four HD metabolites in urine samples was developed using ultra high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). The four urinary metabolites were simultaneously extracted from urinary samples using a solid phase extraction (SPE) method with high extraction recoveries for all four metabolites varied in the range of 71.1-103% followed by UHPLC-MS/MS analysis. The SPE is simple and high effective only requiring 0.1mL of urinary samples and 0.5h time consuming. The problem of previous co-elution of TDG and SBSNAE in UHPLC was well solved, and complete separation of TDG, SBSNAE, SBMSE and MSMTESE from SPE-processed urine matrix was obtained to increase specificity and sensitivity. A full method validation was performed for each analyte in urine matrix. The linear range of calibration curves for the four analytes were respectively from 0.50-500ngmLfor TDG and SBSNAE, 0.05-500ngmL

for SBMSE and MSMTESE with coefficient of determination value (R

) ≥0.990. The limit of detection was 0.25ngmL

for TDG and SBSNAE, 0.01ngmL

for SBMSE and MSMTESE spiked in normal urine. The intra/inter-day precision for each analyte at three QC levels had relative standard deviation (%RSD) of ≤10.3%, and the intra/inter-day accuracy ranged between 88.0-108%. This developed method allows for simultaneous and trace measurement of four HD urinary metabolites within one single determination with the lowest usage amount of urine samples over all previous methods This study provides a useful tool for early diagnosis and monitoring of HD poisoning for medical treatment with high confidence, avoiding the need for application of several analysis methods.

Fate of sulfur mustard on soil: Evaporation, degradation, and vapor emission

Hyunsook Jung, Dongha Kah, Kyoung Chan Lim, Jin Young LeePMID: 27697375 DOI: 10.1016/j.envpol.2016.09.090

Abstract

After application of sulfur mustard to the soil surface, its possible fate via evaporation, degradation following absorption, and vapor emission after decontamination was studied. We used a laboratory-sized wind tunnel, thermal desorber, gas chromatograph-mass spectrometry (GC-MS), andC nuclear magnetic resonance (

C NMR) for systematic analysis. When a drop of neat HD was deposited on the soil surface, it evaporated slowly while being absorbed immediately into the matrix. The initial evaporation or drying rates of the HD drop were found to be power-dependent on temperature and initial drop volume. Moreover, drops of neat HD, ranging in size from 1 to 6 μL, applied to soil, evaporated at different rates, with the smaller drops evaporating relatively quicker. HD absorbed into soil remained for a month, degrading eventually to nontoxic thiodiglycol via hydrolysis through the formation of sulfonium ions. Finally, a vapor emission test was performed for HD contaminant after a decontamination process, the results of which suggest potential risk from the release of trace chemical quantities of HD into the environment.

Evaluation of Molecular Markers and Analytical Methods Documenting the Occurrence of Mustard Gas and Arsenical Warfare Agents in Soil

Alessandro Sassolini, Giampaolo Brinchi, Antonio Di Gennaro, Simone Dionisi, Carola Dominici, Luca Fantozzi, Giorgio Onofri, Rosario Piazza, Maurizio GuidottiPMID: 27385368 DOI: 10.1007/s00128-016-1860-1

Abstract

The chemicals warfare agents (CWAs) are an extremely toxic class of molecules widely produced in many industrialized countries for decades, these compounds frequently contained arsenic. The plants where the CWAs have been produced or the plants where they have been demilitarized after the Second World War with unacceptable techniques can represent a serious environmental problem. CWAs standards are difficult to find on market so in present work an environmental assessment method based on markers has been proposed. Triphenylarsine, phenylarsine oxide and thiodiglycol have been selected as markers. Three reliable analytical methods based on gaschromatography and mass detection have been proposed and tested for quantitative analysis of markers. Methods performance have been evaluated testing uncertainty, linearity, recovery and detection limits and also comparing detection limits with exposure limits of reference CWAs. Proposed assessment methods have been applied to a case study of a former industrial plant sited in an area characterized by a high background of mineral arsenic.Solid-Phase Extraction of Sulfur Mustard Metabolites Using an Activated Carbon Fiber Sorbent

Jin Young Lee, Yong Han LeePMID: 26364317 DOI: 10.1093/jat/bkv112

Abstract

A novel solid-phase extraction method using activated carbon fiber (ACF) was developed and validated. ACF has a vast network of pores of varying sizes and microporous structures that result in rapid adsorption and selective extraction of sulfur mustard metabolites according to the pH of eluting solvents. ACF could not only selectively extract thiodiglycol and 1-methylsulfinyl-2-[2-(methylthio)-ethylsulfonyl]ethane eluting a 9:1 ratio of dichloromethane to acetone, and 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] and 1,1'-sulfonylbis- [2-S-(N-acetylcysteinyl)ethane] eluting 3% hydrogen chloride in methanol, but could also eliminate most interference without loss of analytes during the loading and washing steps. A sample preparation method has been optimized for the extraction of sulfur mustard metabolites from human urine using an ACF sorbent. The newly developed extraction method was applied to the trace analysis of metabolites of sulfur mustard in human urine matrices in a confidence-building exercise for the analysis of biomedical samples provided by the Organisation for the Prohibition of Chemical Weapons.An advanced optical clearing protocol allows label-free detection of tissue necrosis

Dominik Schneidereit, Anita Bröllochs, Paul Ritter, Lucas Kreiß, Zeinab Mokhtari, Andreas Beilhack, Gerhard Krönke, Jochen A Ackermann, Maria Faas, Anika Grüneboom, Sebastian Schürmann, Oliver FriedrichPMID: 33456578 DOI: 10.7150/thno.51558

Abstract

Structural remodeling or damage as a result of disease or injury is often not evenly distributed throughout a tissue but strongly depends on localization and extent of damaging stimuli. Skeletal muscle as a mechanically active organ can express signs of local or even systemic myopathic damage, necrosis, or repair. Conventionally, muscle biopsies (patients) or whole muscles (animal models) are mechanically sliced and stained to assess structural alterations histologically. Three-dimensional tissue information can be obtained by applying deep imaging modalities,multiphoton or light-sheet microscopy. Chemical clearing approaches reduce scattering,

through matching refractive tissue indices, to overcome optical penetration depth limits in thick tissues.

Here, we optimized a range of different clearing protocols. We find aqueous solution-based protocols employing (20-80%) 2,2'-thiodiethanol (TDE) to be advantageous over organic solvents (dibenzyl ether, cinnamate) regarding the preservation of muscle morphology, ease-of-use, hazard level, and costs.

Applying TDE clearing to a mouse model of local cardiotoxin (CTX)-induced muscle necrosis, a complete loss of myosin-II signals was observed in necrotic areas with little change in fibrous collagen or autofluorescence (AF) signals. The 3D aspect of myofiber integrity could be assessed, and muscle necrosis in whole muscle was quantified locally

the ratios of detected AF, forward- and backward-scattered Second Harmonic Generation (fSHG, bSHG) signals.

TDE optical clearing is a versatile tool to study muscle architecture in conjunction with label-free multiphoton imaging in 3D in injury/myopathy models and might also be useful in studying larger biofabricated constructs in regenerative medicine.

Development of a capillary electrophoresis method with direct UV detection for the analysis of thiodiglycol and its oxidation products

Piia Jõul, Heidi Lees, Merike Vaher, Eeva-Gerda Kobrin, Mihkel Kaljurand, Maria KuhtinskajaPMID: 25781152 DOI: 10.1002/elps.201500038

Abstract

A novel method based on CE with precolumn derivatization and direct UV detection for the determination of thiodiglycol (TDG), TDG sulfoxide, and TDG sulfone in water samples was developed. The lack of a UV chromophore of target analytes was overcome by derivatization with phthalic anhydride. The reactant concentrations, as well as the derivatization dependence on heating temperature and time, were carefully investigated. The baseline separation of three derivatives was achieved in less than 8 min by applying a simple BGE composed of a 30 mM borate buffer at pH 8.5. Several parameters affecting the separation efficiency (buffer pH and concentration, capillary temperature, and applied voltage) were evaluated. Calibration curves of all compounds showed good linear correlations (R(2) > 0.9994). The LODs of the TDG and its oxidation products were in the range of 98-154 ng/mL. The precision tests resulted in RSDs for migration times and peak areas of less than 1.2 and 3.6%, respectively. The developed method was successfully applied for the analysis of TDG and oxidation products in seawater, utilizing the carbon aerogel-based adsorbents for sample purification and concentration. Additionally, the method has the potential to be transformed into a portable CE format.A Versatile Optical Clearing Protocol for Deep Tissue Imaging of Fluorescent Proteins in Arabidopsis thaliana

Thomas J Musielak, Daniel Slane, Christian Liebig, Martin BayerPMID: 27517463 DOI: 10.1371/journal.pone.0161107